Antifungal protein 2 small subunit
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
SDYSRKRDPPQKYEEE |
Origin of Product |
United States |
Structural Biology and Molecular Architecture of Antifungal Protein 2 Types
Conserved Structural Motifs and Domains in Antifungal Proteins
While a specific, experimentally determined three-dimensional structure for the Antifungal Protein 2 small subunit is not yet available in the Protein Data Bank (PDB), its amino acid sequence and homology to other plant antifungal proteins suggest it likely adopts a well-characterized fold. Many plant antifungal proteins, especially those rich in cysteine residues, belong to the plant defensin (B1577277) family and share a conserved three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif. nih.govnih.govmdpi.com This motif is characterized by a compact fold consisting of a triple-stranded antiparallel β-sheet and an α-helix, tightly packed together and stabilized by a network of disulfide bonds. nih.govmdpi.com
The CSαβ fold is a common structural scaffold found not only in plant defensins but also in other small, disulfide-rich proteins with diverse biological activities, including insect defensins and scorpion toxins. nih.gov The presence of this conserved motif is crucial for the stability and function of these proteins, providing a rigid framework upon which variable loops can confer specific antifungal activities.
Role of Cysteine Residues and Disulfide Bonds in Structural Integrity and Biological Activity
The defining feature of the this compound and related plant defensins is their high content of cysteine residues. These residues form intramolecular disulfide bonds, which are covalent linkages between the sulfur atoms of two cysteine residues. These bonds are not merely structural reinforcements; they are fundamental to the protein's stability, folding, and biological activity. metwarebio.com
In typical plant defensins, eight conserved cysteine residues form four disulfide bonds in a specific pattern (C1-C8, C2-C5, C3-C6, and C4-C7). nih.gov This intricate network of cross-links imposes significant conformational constraints, resulting in a highly stable and compact structure that is resistant to proteolysis and thermal denaturation. metwarebio.com The stability conferred by these disulfide bonds is critical for the protein's function in the harsh extracellular environment where it encounters fungal pathogens. Disruption of these bonds often leads to a loss of the protein's three-dimensional structure and, consequently, its antifungal potency. nih.gov While the precise disulfide connectivity of the this compound has not been experimentally determined, its cysteine-rich nature strongly implies a similar reliance on these bonds for its structural and functional integrity.
Advanced Methods for Structural Elucidation and Modeling
Determining the three-dimensional structure of proteins like the this compound is crucial for understanding their mechanism of action and for potential bioengineering applications. Several advanced techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of small to medium-sized proteins in solution. This method provides information about the local environment of individual atoms within the protein. For small, soluble proteins like many plant defensins, NMR is particularly well-suited as it can reveal details about the protein's dynamics and conformational flexibility in a near-native state. The process involves genetically engineering the protein to be enriched with stable isotopes like ¹³C and ¹⁵N, followed by the acquisition of complex multidimensional NMR spectra that can be used to calculate the protein's three-dimensional structure.
X-ray Crystallography
X-ray crystallography is another primary method for determining high-resolution protein structures. ebi.ac.uk This technique requires the protein to be crystallized, a process that can be challenging. Once a suitable crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined. While X-ray crystallography can provide highly detailed static snapshots of a protein's structure, the requirement for crystallization can sometimes be a bottleneck in the structural determination process.
Computational Approaches and Protein Structure Prediction (e.g., AlphaFold)
In the absence of experimentally determined structures, computational modeling has become an invaluable tool. AlphaFold, a revolutionary artificial intelligence system developed by Google DeepMind, can predict the three-dimensional structure of a protein from its amino acid sequence with remarkable accuracy. nih.govyoutube.com For the this compound (UniProt ID: P83142), AlphaFold provides a predicted 3D model. This model can offer significant insights into the protein's likely fold and the spatial arrangement of its key residues. The AlphaFold prediction for the this compound shows a compact structure, consistent with the expected CSαβ fold of plant defensins. The confidence scores provided by AlphaFold indicate which parts of the predicted structure are more likely to be accurate, offering a reliable starting point for functional annotation and hypothesis-driven experimental work. nih.gov
Table 1: Structural Biology and Molecular Architecture of this compound
| Section | Topic | Key Findings |
|---|---|---|
| 2.1 | Conserved Structural Motifs and Domains | Likely adopts the cysteine-stabilized αβ (CSαβ) motif common to plant defensins, featuring a compact fold of an α-helix and a triple-stranded antiparallel β-sheet. nih.govnih.govmdpi.com |
| 2.2 | Role of Cysteine Residues and Disulfide Bonds | High cysteine content forms intramolecular disulfide bonds crucial for structural stability, proper folding, and biological activity. nih.govmetwarebio.com These bonds provide resistance to degradation and are essential for antifungal function. nih.gov |
| 2.3.1 | Nuclear Magnetic Resonance (NMR) Spectroscopy | A key method for determining the solution structure and dynamics of similar small, soluble antifungal proteins. |
| 2.3.2 | X-ray Crystallography | Provides high-resolution static structures of proteins that can be crystallized. ebi.ac.uk |
| 2.3.3 | Computational Approaches (AlphaFold) | The AlphaFold model for the this compound (P83142) predicts a compact structure consistent with the CSαβ fold, serving as a valuable tool in the absence of experimental data. nih.govyoutube.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Molecular and Cellular Mechanisms of Antifungal Protein 2 Action
Interaction with Fungal Cell Wall Components
The fungal cell wall, a robust and dynamic structure, is the first line of defense for the fungus and, consequently, a primary target for antifungal proteins. This essential barrier is composed mainly of glucans, chitin (B13524), and glycoproteins. Antifungal protein 2 has evolved mechanisms to compromise this protective layer through enzymatic degradation and binding activities.
A key mechanism of action for some antifungal proteins is the enzymatic degradation of major fungal cell wall components. Pathogenesis-Related (PR) proteins, specifically the PR-2 family, are known to possess β-1,3-glucanase activity. nih.govmdpi.comencyclopedia.pub These enzymes are classified as endonucleases that catalyze the hydrolysis of 1,3-β-D-glucosidic linkages in β-1,3-glucan, a critical structural polymer in the fungal cell wall. mdpi.com By breaking down this polymer, PR-2 proteins weaken the cell wall, leading to a loss of structural integrity, which can result in osmotic lysis and cell death. mdpi.com
The induction of PR-2 protein expression is a common plant defense response to pathogen infection. mdpi.com While the PR-2 family is well-established as having this enzymatic function, the specific contribution of individual subunits to this catalytic activity is an area of ongoing research. These proteins are recognized as crucial players in plant defense, acting either alone or in concert with other antifungal proteins like chitinases to degrade the fungal cell wall. nih.gov
| Protein/Family | Source Organism | Enzymatic Activity | Target Fungi | Reference |
|---|---|---|---|---|
| PR-2 Proteins | Plants (e.g., Tobacco) | β-1,3-glucanase | Various fungal pathogens | nih.govmdpi.com |
Chitin, a polymer of N-acetylglucosamine, is another fundamental component of the fungal cell wall that is absent in plants and vertebrates, making it an excellent target for antifungal agents. nih.gov Some antifungal proteins have evolved to specifically recognize and bind to chitin. For instance, the antifungal protein AFP1 from Streptomyces tendae has been shown to be a chitin-binding protein that interferes with the growth polarity of sensitive fungi. nih.gov
| Protein/Effector | Source Organism | Mechanism | Target Fungi | Reference |
|---|---|---|---|---|
| AFP1 | Streptomyces tendae | Chitin-binding, interferes with growth polarity | Sensitive fungi | nih.gov |
| VnaChtBP | Verticillium nonalfalfae | Chitin-binding, shields fungus from host chitinases | Host plants | apsnet.orgsciencedaily.com |
| Vicilins | Various plants (e.g., Albizia lebbeck) | Chitin-binding, inhibits fungal growth | Pathogenic fungi | nih.gov |
Fungal Membrane Permeabilization and Pore Formation
Beyond the cell wall, the fungal plasma membrane is a critical barrier that maintains cellular homeostasis. Many antifungal proteins exert their effects by disrupting this membrane, leading to leakage of cellular contents and ultimately, cell death. This can occur through direct interaction with membrane components, leading to permeabilization or the formation of discrete pores. nih.govfrontiersin.org
The antifungal protein Pr-2 from Cucurbita maxima (pumpkin) has been shown to increase fungal cell membrane permeability, likely by disrupting the membrane's structure. uniprot.org Similarly, synthetic peptides have been designed to form pores in lipid membranes, a process that is often cooperative and dependent on a threshold concentration of the peptide. nih.gov Pore-forming proteins can assemble into ring-shaped structures that create transmembrane channels. youtube.com While the assembly often involves multiple protein units, the specific role of a "small subunit" in initiating or stabilizing the pore is a feature of certain protein architectures.
| Protein/Peptide | Source Organism/Origin | Mechanism | Target Fungi/Model System | Reference |
|---|---|---|---|---|
| Antifungal protein Pr-2 | Cucurbita maxima (Pumpkin) | Increases fungal cell membrane permeability | Various fungal species | uniprot.org |
| Synthetic β-peptides | Synthetic | Transmembrane pore formation | Lipid membranes | nih.gov |
Intracellular Targeting and Interference with Key Cellular Processes
For some antifungal proteins, the journey does not end at the cell membrane. These proteins can be internalized by the fungal cell and interfere with fundamental intracellular processes, leading to a cascade of events that culminates in cell death.
| Compound/Protein | Source Organism/Origin | Effect on ROS | Organism | Reference |
|---|---|---|---|---|
| VnaChtBP | Verticillium nonalfalfae | Abolishes host's chitin-triggered ROS burst | Host plants | sciencedaily.com |
| β-glucan nanoparticles | Aspergillus-derived | Stimulates ROS production in fungal cell | Fusarium oxysporum | frontiersin.org |
| Swertiamarin | Swertia species | Attenuates ROS | HepG2 cells | mdpi.com |
A highly effective strategy employed by some antifungal proteins is the direct inhibition of protein synthesis by targeting the ribosome. Ribosome-inactivating proteins (RIPs) are a well-studied class of proteins with this capability. nih.govnih.gov Type 2 RIPs are particularly relevant to the discussion of subunits, as they typically consist of two distinct chains: an A chain and a B chain. nih.gov
The A-chain possesses the enzymatic N-glycosylase activity, which is responsible for cleaving a specific adenine (B156593) residue from the large ribosomal RNA (rRNA) of the large ribosomal subunit. nih.gov This irreversible modification inactivates the ribosome, thereby halting protein synthesis and leading to cell death. nih.gov The B-chain, a lectin, is responsible for binding to specific receptors on the surface of the target cell, facilitating the entry of the entire protein. nih.gov In this model, the B-chain can be considered a binding subunit, while the A-chain is the catalytic "small subunit" in terms of its enzymatic action. For instance, a 30 kDa ribosome-inactivating protein has been isolated from barley that effectively inactivates fungal ribosomes. nih.gov
| Protein/Family | Source Organism | Mechanism | Subunit Function | Reference |
|---|---|---|---|---|
| Type 2 Ribosome-Inactivating Proteins (RIPs) | Various plants | Inactivation of ribosomes via N-glycosylase activity | A-chain: Enzymatic activity; B-chain: Cell binding | nih.govnih.gov |
| 30 kDa Antifungal Protein | Barley | Inactivates fungal ribosomes | Not specified | nih.gov |
| BE27 | Sugar beet | rRNA N-glycosylase activity on the large-subunit rRNA | Not specified | nih.gov |
Disruption of DNA Synthesis and Cell Cycle Progression
Antifungal proteins can exert their growth-inhibitory and fungicidal effects through various mechanisms, including the disruption of crucial cellular processes such as DNA synthesis and cell cycle progression. nih.gov Once internalized by the fungal cell, certain antifungal proteins can interfere with the replication of genetic material, leading to a halt in the cell cycle and ultimately inhibiting fungal proliferation. nih.gov
The cell cycle in fungi, as in other eukaryotes, is a tightly regulated process involving distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The S phase is characterized by DNA replication, a fundamental step for cell division. oup.com Some antifungal proteins have been observed to cause an arrest in the S phase of the cell cycle. oup.com This disruption prevents the fungal cell from completing its reproductive cycle, thereby curtailing the spread of the infection.
Furthermore, the interference with DNA synthesis can trigger checkpoint pathways within the fungal cell. mdpi.com These checkpoints are cellular surveillance mechanisms that ensure the fidelity of DNA replication and repair. Activation of the S-phase checkpoint, for instance, can lead to a prolonged cell cycle as the cell attempts to repair the damage or overcome the replication block. mdpi.com However, sustained arrest often leads to programmed cell death or apoptosis.
The precise molecular interactions that lead to the inhibition of DNA synthesis can vary among different antifungal proteins. Some may directly inhibit enzymes essential for DNA replication, while others might indirectly affect the process by disrupting the cellular environment or signaling pathways that regulate the cell cycle. nih.govoup.com
The following table summarizes the stages of the fungal cell cycle and the potential impact of antifungal protein 2 small subunit.
| Cell Cycle Phase | Key Events | Potential Impact of this compound |
| G1 (Gap 1) | Cell growth and preparation for DNA synthesis. | May be indirectly affected by upstream signaling disruptions. |
| S (Synthesis) | DNA replication. | Potential for arrest, leading to inhibition of cell proliferation. nih.govoup.com |
| G2 (Gap 2) | Further cell growth and preparation for mitosis. | Cells may be arrested in this phase following S-phase disruption. mdpi.com |
| M (Mitosis) | Chromosome segregation and cell division. | Inhibition of entry into mitosis due to incomplete DNA synthesis. mdpi.com |
Modulation of Fungal Signaling Pathways
This compound can significantly impact fungal viability by modulating critical signaling pathways that govern various cellular processes, including cell wall integrity, stress responses, and morphogenesis.
Cell Wall Integrity (CWI) Pathway Modulation
The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cellular integrity. nih.govnih.gov This pathway is typically activated by various stimuli, including antifungal agents that target the cell wall. nih.gov The core of the CWI pathway is a mitogen-activated protein kinase (MAPK) cascade. nih.gov
Antifungal proteins can modulate the CWI pathway. For instance, the Penicillium chrysogenum antifungal protein (PAF), which shares similarities with antifungal protein 2, has been shown to induce a cell wall stress response. nih.gov This is evidenced by the increased expression of genes that are targets of the MAPK-activated transcription factors in the CWI pathway. nih.gov Such modulation indicates that the antifungal protein's presence is detected as a threat to the cell wall, triggering a defensive response from the fungus. However, this response may not be sufficient to overcome the protein's detrimental effects, ultimately leading to cell death.
The key components of the CWI pathway that can be affected are summarized below:
| Pathway Component | Function | Implication of Modulation by Antifungal Protein |
| Cell Surface Sensors | Detect cell wall stress. | Activation by the presence of the antifungal protein. nih.gov |
| Rho-GTPases | Transmit the stress signal. | Initiation of the downstream signaling cascade. nih.gov |
| Protein Kinase C (PKC) | Activates the MAPK cascade. | Phosphorylation and activation of the MAPK module. nih.gov |
| MAPK Cascade (Bck1, Mkk1/2, Mpk1/Slt2) | Amplifies and transduces the signal. | Leads to the activation of transcription factors. nih.gov |
| Transcription Factors | Regulate the expression of cell wall-related genes. | Upregulation of genes involved in cell wall synthesis and repair. nih.gov |
Cyclic AMP/Protein Kinase A (cAMP/PKA) Pathway Modulation
The cyclic AMP/Protein Kinase A (cAMP/PKA) signaling pathway is a highly conserved pathway in fungi that regulates a wide array of processes, including morphogenesis, virulence, and stress responses. nih.govmdpi.comfrontiersin.org This pathway is typically activated by environmental cues, such as the presence of nutrients like glucose. frontiersin.org
Research has demonstrated that some antifungal proteins can activate the cAMP/PKA signaling cascade. nih.gov For example, the antifungal protein PAF from Penicillium chrysogenum has been shown to activate this pathway in Aspergillus nidulans. nih.gov This was confirmed by observations that a deletion mutant of a key component of the pathway, PkaA, exhibited reduced sensitivity to the antifungal protein. nih.gov Furthermore, the effect of PAF was amplified when combined with a pharmacological activator of the cAMP/PKA pathway and was lessened in the presence of an inhibitor. nih.gov
The activation of the cAMP/PKA pathway by the antifungal protein suggests that it interferes with the normal signaling processes of the fungal cell, potentially leading to inappropriate cellular responses and contributing to its antifungal activity.
G-Protein Coupled Signaling Interference
G-protein coupled receptors (GPCRs) are integral membrane proteins that play a crucial role in sensing extracellular signals and initiating intracellular signaling cascades, including the cAMP/PKA pathway. nih.govnih.gov In fungi, these signaling pathways are vital for sensing nutrients, pheromones, and stress, which are essential for survival, propagation, and virulence. nih.govnih.gov
There is evidence to suggest that antifungal proteins can interfere with heterotrimeric G-protein signaling. nih.gov This interference is believed to be a part of the mechanism that triggers programmed cell death in fungi. The activation of the cAMP/PKA pathway by some antifungal proteins is thought to be mediated through the activation of heterotrimeric G-protein signaling. nih.gov This indicates a complex interplay where the antifungal protein disrupts the initial signal reception at the cell surface, leading to a cascade of downstream effects that are detrimental to the fungal cell.
Synergistic Interactions with Other Antifungal Agents or Peptides
The combination of this compound with other antifungal agents or peptides can lead to synergistic interactions, resulting in enhanced antifungal efficacy. nih.govnih.gov Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov This approach can be advantageous as it may allow for lower concentrations of each agent to be used, potentially reducing the risk of toxicity and slowing the development of drug resistance. nih.gov
Studies have shown that antifungal proteins can act synergistically with conventional antifungal drugs. For instance, the antifungal protein PeAfpA from Penicillium expansum has demonstrated partial synergistic and additive effects when combined with fungicides like imazalil (B1671291) and thiabendazole, as well as food preservatives. researchgate.net This suggests that these proteins can be used in combination with existing treatments to improve their effectiveness.
Furthermore, synergistic interactions have been observed between different types of antifungal peptides. nih.gov For example, the plant defensin (B1577277) NaD1 exhibits synergistic activity with certain serine protease inhibitors against various fungal pathogens. nih.gov This highlights the potential for combining different classes of antifungal proteins to achieve a more potent antifungal effect. The mechanisms underlying these synergistic interactions can be varied and may involve targeting different cellular pathways or enhancing the penetration of one agent by another.
The following table provides examples of synergistic interactions involving antifungal proteins:
| Antifungal Protein | Synergistic Partner | Target Fungi | Observed Effect |
| PeAfpA | Imazalil, Thiabendazole | Penicillium, Fusarium, Aspergillus spp. | Partial synergistic and additive effects. researchgate.net |
| Plant Defensin NaD1 | Serine Protease Inhibitors | Fusarium graminearum, Candida albicans | Increased antifungal activity. nih.gov |
Genetic and Biosynthetic Aspects of Antifungal Proteins
Gene Expression and Transcriptional Regulation
The expression of the afp gene from Aspergillus giganteus is a highly regulated process, influenced by developmental stages and various environmental cues. nih.govresearchgate.net The gene's promoter region contains a characteristic TATA-box, located 135 base pairs upstream of the open reading frame, which is a key element for the initiation of transcription. nih.gov
Expression of afp is developmentally controlled, being detectable only in the vegetative mycelium and absent in aerial hyphae and conidia. nih.govresearchgate.net This indicates a specific role for the protein during the vegetative growth phase of the fungus. Furthermore, transcription is significantly influenced by the ambient pH, with acidic conditions suppressing expression and alkaline conditions strongly inducing it. nih.govresearchgate.net This pH-dependent regulation is likely mediated by the transcription factor PacC, as evidenced by the presence of two putative PacC binding sites in the afp promoter region. nih.govresearchgate.net
In addition to pH, various stress factors up-regulate afp expression, including heat shock, high salt concentrations (NaCl), the presence of ethanol, and carbon starvation. nih.govresearchgate.net These responses are consistent with the identification of a putative heat shock element and several stress-responsive elements within the promoter. nih.govresearchgate.net Conversely, the presence of hydrogen peroxide and conditions of nitrogen starvation have been observed to slightly decrease gene expression. nih.govresearchgate.net Notably, the regulation of the afp gene is not subject to carbon catabolite repression or nitrogen metabolite repression. nih.govresearchgate.net
| Regulatory Factor | Effect on afp Gene Expression | Putative DNA Element |
| Developmental Stage | ||
| Vegetative Mycelium | Expressed | - |
| Aerial Hyphae/Conidia | Not Expressed | - |
| Environmental pH | ||
| Alkaline pH | Strongly Induced | PacC binding sites |
| Acidic pH | Suppressed | PacC binding sites |
| Stress Conditions | ||
| Heat Shock | Up-regulated | Heat shock element (NTTCNNGANTTCN) |
| Excess NaCl | Up-regulated | C4T stress-responsive elements |
| Ethanol | Up-regulated | C4T stress-responsive elements |
| Carbon Starvation | Up-regulated | C4T stress-responsive elements |
| Hydrogen Peroxide | Slightly Decreased | - |
| Nitrogen Starvation | Slightly Decreased | - |
Prepro-Protein Processing and Secretion Mechanisms
The afp gene encodes a precursor protein of 94 amino acids, which undergoes a two-step processing mechanism to become the mature, active 51-amino-acid antifungal protein. nih.gov This precursor is a prepro-protein, containing an N-terminal signal peptide that directs it for secretion out of the fungal cell. nih.govwikipedia.org The open reading frame of the gene is interrupted by two small introns that are removed during mRNA processing. nih.gov
Following the cleavage of the signal peptide in the endoplasmic reticulum, the resulting pro-protein is still inactive. nih.govwikipedia.orgnih.gov The pro-protein contains a pro-sequence, an amino-terminal extension of six amino acids, which is crucial for maintaining the protein in an inactive state until it has been secreted from the cell. nih.govnih.gov This pro-sequence is subsequently removed by proteases, such as the Kex2-like protease, in the late trans-Golgi network to yield the final, active AFP. nih.govplos.org This processing ensures that the potentially harmful antifungal activity is confined to the extracellular environment. wikipedia.org
Molecular Cloning and Heterologous Expression Systems for Production
The potent antifungal properties of AFP have driven efforts to produce it in larger quantities through molecular cloning and heterologous expression systems. nih.govnih.gov This involves inserting the afp gene into a different host organism to generate the recombinant protein.
Fungal systems are a common choice for expressing AFP due to their ability to perform necessary post-translational modifications. nih.govmq.edu.au The yeast Pichia pastoris has been successfully used to produce both the mature AFP and an inactive version with the pro-sequence (proAFP). nih.govcsic.es In this system, yields of approximately 2.5 mg/L for the mature AFP and 40.0 mg/L for proAFP have been reported. csic.es The recombinant mature AFP produced in P. pastoris was found to be structurally and functionally indistinguishable from the native protein. nih.govcsic.es
However, attempts to express the afp gene in Aspergillus niger resulted in very low expression levels. nih.gov It is hypothesized that high-level expression of the active protein is toxic to the host, leading to a counter-selection against high-producing transformants. nih.gov To overcome this, expression systems based on Penicillium chrysogenum have been developed and used for the production of related antifungal proteins. fao.orgfrontiersin.org
Plants offer an attractive alternative as biofactories for AFP production, providing a safe and scalable system. nih.govfrontiersin.orgnih.gov The afp gene has been successfully expressed in various plants to enhance their resistance to fungal pathogens. nih.govbrill.comresearchgate.net
A transient expression system using a Tobacco mosaic virus (TMV)-based vector in Nicotiana benthamiana has been shown to efficiently produce high yields of AFP. nih.gov Targeting the protein to the apoplastic space (the space between the cell wall and plasma membrane) was crucial for high accumulation, as intracellular expression led to toxicity. nih.gov
Stable expression of the afp gene in transgenic rice (Oryza sativa) has conferred enhanced resistance to the rice blast fungus Magnaporthe grisea. nih.gov Similarly, transgenic olive plants expressing afp have shown a degree of resistance against the root-infecting fungus Rosellinia necatrix. nih.govresearchgate.net In these plant expression systems, the native signal peptide of AFP is often replaced with a plant-derived signal sequence to ensure efficient secretion. nih.gov
| Expression System | Host Organism | Product | Yield/Outcome |
| Fungal | |||
| Pichia pastoris | Yeast | Mature AFP | ~2.5 mg/L |
| Pichia pastoris | Yeast | proAFP | ~40.0 mg/L |
| Aspergillus niger | Fungus | Mature AFP | Very low expression |
| Plant (Transient) | |||
| Nicotiana benthamiana | Plant | Mature AFP | High yields, active protein |
| Plant (Transgenic) | |||
| Oryza sativa (Rice) | Plant | Mature AFP | Enhanced resistance to Magnaporthe grisea |
| Olea europaea (Olive) | Plant | Mature AFP | Partial resistance to Rosellinia necatrix |
Protein Engineering and Site-Directed Mutagenesis for Functional Analysis
The availability of recombinant AFP has opened the door for protein engineering and site-directed mutagenesis studies. nih.govnih.gov These techniques allow researchers to make specific changes to the amino acid sequence of the protein to investigate the relationship between its structure and function. nih.gov By creating mutant versions of AFP, scientists can identify key amino acid residues that are critical for its antifungal activity, stability, and specificity. nih.gov This knowledge is invaluable for designing improved antifungal agents with enhanced efficacy or a broader spectrum of activity. The production of inactive proAFP in systems like P. pastoris provides a crucial tool for these studies, allowing for the investigation of the pro-sequence's role and the activation mechanism. nih.gov
Ecological Roles and Biotechnological Applications of Antifungal Protein 2
Roles in Host Defense and Plant-Pathogen Interactions
Plants have evolved sophisticated defense systems to counteract microbial threats. frontiersin.org A crucial part of this system is the production of pathogenesis-related (PR) proteins upon pathogen detection. nih.gov The PR-2 family of proteins are key players in this inducible defense strategy. nih.govnih.gov
The primary role of PR-2 proteins in host defense is their enzymatic activity as β-1,3-glucanases. nih.govmdpi.com These enzymes target and hydrolyze β-1,3-glucan, an essential structural component of the cell walls of many pathogenic fungi. nih.govmdpi.com This degradation weakens the fungal cell wall, particularly at the growing hyphal tips where the glucan is most exposed, leading to osmotic instability, cell lysis, and ultimately, the death of the fungus. nih.govmdpi.com This direct antimicrobial action is a fundamental aspect of how plants resist fungal invasion. mdpi.com
Beyond this direct fungicidal activity, the role of PR-2 proteins in plant-pathogen interactions is multifaceted. The breakdown of the fungal cell wall releases oligosaccharide fragments. mdpi.com These fragments can act as microbe-associated molecular patterns (MAMPs) that are recognized by plant receptors, triggering a further and often heightened immune response, a phenomenon known as PAMP-triggered immunity (PTI). frontiersin.orgmdpi.comresearchgate.net This feedback loop amplifies the plant's defense signaling, leading to a more robust and systemic resistance against the invading pathogen. mdpi.com The expression of PR-2 proteins is itself induced by pathogen infection and the presence of key plant defense hormones, underscoring their integral role in the plant's inducible immune network. mdpi.com
While many PR-2 proteins are single-chain polypeptides, the broader family of plant antifungal proteins includes members with more complex structures. For instance, some small storage proteins, like 2S albumins found in plant seeds, exhibit antifungal properties and are composed of two different small subunits, typically ranging from 3 to 10 kDa in size. nih.gov These small subunit proteins contribute to the constitutive, or pre-existing, defense of the plant, protecting vulnerable seeds from soil-borne pathogens. nih.gov
The interaction is a dynamic "arms race." Fungi, in turn, evolve strategies to overcome these defenses, such as by secreting effector proteins that can suppress the plant's immune response, including the activity of PR proteins. frontiersin.orgplos.org Plants then co-evolve by developing resistance (R) proteins that can detect these specific pathogen effectors, initiating a powerful counter-response known as effector-triggered immunity (ETI). plos.org
Agricultural Applications: Crop Protection and Post-Harvest Preservation
The potent fungicidal properties of antifungal proteins, including the PR-2 family, have made them a focal point of agricultural biotechnology for enhancing crop protection and reducing post-harvest losses. researchgate.netnih.gov Fungal diseases are a primary cause of crop failure and economic loss in the agricultural industry, and conventional chemical fungicides face challenges related to environmental impact and the emergence of resistant fungal strains. nih.govnih.govmdpi.com
One of the most promising agricultural applications is the development of genetically modified (GM) crops with enhanced fungal resistance. nih.govmdpi.com By introducing and overexpressing the genes that code for antifungal proteins like PR-2, scientists can create transgenic plants that constitutively produce these defensive proteins. nih.gov This approach has been shown to increase resistance to a variety of fungal pathogens in numerous studies. nih.gov For example, overexpressing polygalacturonase-inhibiting proteins (PGIPs), another class of plant defense proteins, in transgenic plants has conferred heightened resistance to fungi such as Botrytis cinerea and Fusarium graminearum. nih.gov Similarly, expressing the gene for the Aspergillus giganteus antifungal protein (AFP) in rice has been shown to enhance resistance against the rice blast fungus, Magnaporthe grisea. google.com
Beyond genetic modification, purified antifungal proteins can be applied directly to plants as a form of biocontrol. mdpi.com Research has demonstrated that the topical application of a purified fungal antifungal protein, Efe-AfpA, can protect turfgrass from dollar spot disease. mdpi.com Likewise, treating geranium plants with AFP from Aspergillus giganteus effectively protected the leaves from infection by Botrytis cinerea. researchgate.net This suggests the potential for developing these proteins into sprayable biopesticides, offering an alternative or complement to synthetic fungicides. mdpi.com
Fungal spoilage is also a major contributor to post-harvest losses of fruits and vegetables. nih.govresearchgate.net Antifungal proteins are being integrated into post-harvest preservation strategies. A key area of development is the creation of antifungal edible coatings. researchgate.net These coatings, often made from polysaccharides or proteins, can be infused with antifungal agents, including natural proteins and peptides. researchgate.net This technology provides a physical barrier that reduces moisture loss and physiological decay while simultaneously inhibiting the growth of spoilage fungi on the surface of the produce, thereby extending shelf life and maintaining quality during storage and transport. researchgate.netishs.org
Table 1: Research on Antifungal Proteins for Crop and Post-Harvest Protection
| Antifungal Protein/Gene | Application Method | Target Pathogen(s) | Host Plant/Crop | Outcome | Reference(s) |
| Aspergillus giganteus AFP | Transgenic Expression | Magnaporthe grisea | Rice | Enhanced resistance to rice blast fungus. | google.com |
| Phaseolus vulgaris PGIP2 | Transgenic Expression | Alternaria citri, Aspergillus niger, Botrytis cinerea | Various | Increased resistance to fungal infections. | nih.gov |
| Aspergillus giganteus AFP | Direct Application | Botrytis cinerea | Geranium | Protected leaves against gray mold infection. | researchgate.net |
| Epichloë festucae Efe-AfpA | Direct Application | Clarireedia jacksonii | Turfgrass | Protected plants from dollar spot disease. | mdpi.com |
| Various | Edible Coatings | Penicillium digitatum, Penicillium italicum | Fresh Fruit | Inhibition of post-harvest decay fungi. | researchgate.net |
Food Safety and Preservation Strategies
The prevention of fungal growth in food is critical not only for reducing spoilage but also for ensuring food safety. nih.govnih.gov Many fungal species that spoil food also produce mycotoxins, which are toxic secondary metabolites that can pose serious health risks to humans and animals. mdpi.comnih.gov The demand for "clean label" foods, which are less processed and free from synthetic chemical preservatives, has spurred significant interest in biopreservation—the use of natural microorganisms or their antimicrobial products to enhance food safety and extend shelf life. nih.govencyclopedia.pubmdpi.com
Antifungal proteins are at the forefront of these biopreservation strategies. mdpi.com Their natural origin and potent activity make them an attractive alternative to chemical preservatives like sorbates and benzoates. nih.gov They can be used to control the growth of a wide range of spoilage fungi, including species from the genera Aspergillus, Penicillium, and Fusarium, which are common contaminants in cereals, fruits, and other perishable foods. nih.govnih.gov
One key strategy involves the use of lactic acid bacteria (LAB) as biopreservatives. mdpi.com Many strains of LAB, which have a long history of safe use in fermented foods, naturally produce a variety of antifungal compounds, including organic acids, fatty acids, and antifungal peptides. mdpi.com The application of these LAB strains or their purified antifungal metabolites can effectively inhibit mold growth in food products such as cheese, bread, and yogurt. nih.govmdpi.com
The direct addition of purified antifungal proteins to food is another potential application, although this requires rigorous safety assessments and regulatory approval. encyclopedia.pub A more developed approach is their use in active food packaging and edible films. researchgate.net By incorporating antifungal proteins into packaging materials or coatings, a slow release of the active protein onto the food surface can provide continuous protection against contamination and spoilage throughout the product's shelf life. encyclopedia.pub This approach is particularly relevant for surface-ripened cheeses and sausages, where surface mold growth is a primary concern. encyclopedia.pub
Design of Novel Antifungal Compounds and Strategies
The rise of drug-resistant fungal pathogens has created an urgent need for new antifungal therapies with novel mechanisms of action. nih.govnih.gov Naturally occurring antifungal proteins, with their diverse structures and modes of action, serve as excellent templates and sources of inspiration for the design of a new generation of antifungal compounds. nih.govmaxapress.com
The mechanisms employed by proteins like PR-2, which target essential and often fungus-specific structures like the cell wall, provide a blueprint for developing targeted therapies. nih.gov Unlike many conventional drugs that target cellular processes also found in humans, targeting the fungal cell wall offers a higher degree of selectivity, potentially leading to drugs with fewer side effects. nih.govfrontiersin.org
Structure-based drug design (SBDD) is a powerful strategy that leverages the three-dimensional structures of fungal proteins to design highly specific inhibitors. nih.govduke.edu By understanding the precise architecture of a target protein's active site, chemists can design molecules that fit perfectly, blocking the protein's function. acs.org Researchers are actively identifying novel protein targets in fungi that are essential for their growth, virulence, or viability but have low similarity to human proteins, making them ideal candidates for this approach. frontiersin.orgnih.gov
Furthermore, the unique structural motifs of small antifungal peptides are being studied to create synthetic peptide-based drugs. Scientists can synthesize and modify these peptides to enhance their stability, potency, and spectrum of activity. For example, understanding how a protein like AFP interacts with and disrupts a fungal membrane can guide the design of synthetic molecules that mimic this function.
Finally, antifungal proteins from one fungus can be harnessed to control another. maxapress.com Researchers are exploring the vast diversity of antifungal proteins produced by non-pathogenic fungi as a source of novel control agents. maxapress.com These proteins and the genes that encode them represent an untapped resource for developing new biopesticides and therapeutic agents. maxapress.com The study of these natural compounds provides crucial lessons for designing innovative strategies to combat fungal infections in both agriculture and medicine. duke.edu
Advanced Research Methodologies for Antifungal Protein 2 Studies
'Omics' Approaches: Transcriptomics, Proteomics, Metabolomics
'Omics' technologies provide a global perspective on the molecular events associated with AFP2.
Transcriptomics: Transcriptome meta-analysis has been a powerful tool in understanding the regulation and potential functions of antifungal proteins. A notable study on the Aspergillus niger antifungal protein (AnAFP), a homolog of AFP2, analyzed 155 distinct cultivation conditions. This meta-analysis revealed that the expression of the anafp gene is highly coordinated with key nutritional and developmental processes, suggesting roles beyond simple defense. The expression profile of anafp was found to be linked with early starvation responses and nutrient mobilization. nih.gov Such analyses can predict regulatory elements and transcription factors involved in the expression of AFP2-encoding genes. For instance, in the case of AnAFP, CreA and FlbA were identified as likely regulators. nih.gov
| Finding from Transcriptome Meta-Analysis of anafp | Implication for Antifungal Protein Function | Reference |
| Co-expression with genes for nutrient mobilization and autophagy | Role in nutrient recycling and survival under starvation | nih.gov |
| Promoter activity in vacuolated compartments and foraging hyphae | Spatial and temporal regulation during fungal development | nih.gov |
| Link to allorecognition, stress survival, and secondary metabolism | Multifunctional role in fungal biology beyond direct antagonism | nih.gov |
Proteomics: Proteomic approaches are crucial for identifying and quantifying the AFP2 protein itself and for understanding its impact on the fungal proteome. Techniques like 2-D polyacrylamide gel electrophoresis (2-D PAGE) followed by mass spectrometry can identify differentially expressed proteins in response to AFP2 treatment. nih.govnih.gov While specific proteomic studies focusing solely on the "Antifungal protein 2 small subunit" are not extensively documented in the provided results, the general methodology is well-established. For example, proteomic analysis of Aspergillus fumigatus exposed to the antifungal drug amphotericin B revealed changes in proteins related to cell stress, the ergosterol (B1671047) pathway, and transport. researchgate.net A similar approach could be used to identify the cellular pathways affected by AFP2. Sub-proteomic strategies, such as affinity chromatography, can be employed to isolate AFP2-interacting proteins, providing direct insights into its mode of action. nih.gov
Metabolomics: Metabolomics aims to identify and quantify the small-molecule metabolites in a biological system, providing a functional readout of the cellular state. The application of metabolomics in studying the effects of antifungal proteins like AFP2 can reveal the metabolic pathways that are disrupted. newswise.com For instance, treatment of a fungus with AFP2 could lead to changes in the levels of key metabolites involved in energy metabolism, lipid biosynthesis, or cell wall precursor synthesis. rcsb.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for profiling these metabolic changes. nih.gov Although direct metabolomic studies on AFP2 are not detailed in the search results, the methodologies have been widely applied to understand the mechanisms of other antifungal agents. newswise.com
Advanced Microscopy Techniques (e.g., Confocal Laser Scanning Microscopy, Super-Resolution Microscopy, Scanning Electron Microscopy)
Advanced microscopy techniques have been indispensable in visualizing the interaction of AFP2 with fungal cells at high resolution.
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the 3D imaging of fluorescently labeled molecules within cells. In the context of AFP2 research, fluorescently tagged versions of the protein can be used to track its localization and internalization in real-time. nih.govbiorxiv.org Studies on other antifungal proteins have successfully used CLSM to demonstrate their accumulation at the fungal cell membrane and subsequent entry into the cytoplasm. newswise.comnih.gov This technique can be combined with fluorescent dyes that report on cell viability, membrane potential, or the presence of specific ions to dissect the physiological effects of AFP2 on the fungal cell. nih.gov
| Microscopy Technique | Application in Antifungal Protein Research | Key Findings | Reference(s) |
| Confocal Laser Scanning Microscopy (CLSM) | Real-time visualization of fluorescently labeled protein localization and internalization. | Accumulation at the plasma membrane, entry into the cytoplasm. | newswise.comnih.gov |
| Scanning Electron Microscopy (SEM) | Observation of morphological changes in fungal hyphae and spores after treatment. | Hyphal deformation, surface alterations, inhibition of spore germination. | researchgate.net |
| Super-Resolution Microscopy | Imaging of protein complexes and cellular structures at the nanoscale. | Potential to visualize the formation of pores or interactions with specific membrane domains. | wiley.compsu.edu |
Super-Resolution Microscopy: Techniques such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM) break the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. kit.edunih.gov While specific super-resolution studies on AFP2 are not yet prevalent, this technology holds immense promise for revealing the fine details of its interaction with the fungal cell membrane. For instance, it could be used to visualize the formation of pores by AFP2 or its clustering within specific lipid raft domains of the fungal membrane. wiley.compsu.edu
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of cells. It is a powerful tool for examining the morphological changes induced by antifungal proteins. researchgate.net Studies using SEM have shown that treatment with antifungal compounds can lead to severe deformation of fungal hyphae, including swelling, wrinkling, and lysis. researchgate.net This technique can provide clear visual evidence of the damaging effects of AFP2 on the structural integrity of the fungal cell wall and membrane.
Genetic Screening and Mutant Analysis
Genetic approaches are fundamental to understanding the function of AFP2 and identifying its cellular targets.
Genetic Screening: High-throughput screening of mutant libraries can identify genes that are essential for the antifungal activity of AFP2 or genes that confer resistance to it. nih.govnih.gov For example, a library of fungal mutants, each with a single gene deletion, can be screened for hypersensitivity or resistance to AFP2. Genes whose deletion leads to increased sensitivity are potential targets of the protein or components of pathways that are inhibited by it. Conversely, genes that confer resistance when mutated may be involved in the protein's uptake or mechanism of action. nih.gov
Mutant Analysis: The targeted deletion or overexpression of the gene encoding AFP2 in a fungal species can provide direct evidence of its function. For instance, deleting the afp2 gene might lead to altered fungal morphology, reduced virulence, or changes in its interactions with other organisms. nih.gov Furthermore, site-directed mutagenesis can be used to create variants of the AFP2 protein with altered amino acid sequences. Analyzing the activity of these mutants can help to identify the specific residues or domains that are critical for its antifungal activity and its interaction with its cellular target.
| Genetic Approach | Application in AFP2 Research | Expected Outcome | Reference(s) |
| High-Throughput Mutant Screening | Identification of genes affecting sensitivity to AFP2. | Discovery of AFP2 targets and resistance mechanisms. | nih.govnih.gov |
| Gene Knockout/Overexpression | Determining the in vivo role of the AFP2 gene. | Understanding the protein's contribution to fungal biology and virulence. | nih.gov |
| Site-Directed Mutagenesis | Identifying key amino acid residues for AFP2 function. | Mapping the active site and regions involved in protein-target interactions. | csic.es |
Biochemical and Biophysical Characterization Assays
A variety of biochemical and biophysical assays are employed to characterize the structure, stability, and interactions of AFP2.
Structural Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the three-dimensional structure of AFP2. rcsb.orgacs.org A study on the Neosartorya fischeri antifungal protein 2 (NFAP2) utilized NMR to reveal a compact β-folded structure stabilized by disulfide bonds. acs.org Circular Dichroism (CD) spectroscopy is used to assess the secondary structure content (e.g., β-sheets, α-helices) of the protein in solution and to monitor conformational changes upon interaction with ligands or membranes. acs.org
Interaction Analysis: Assays such as protein-lipid overlay assays can identify the specific lipid molecules in the fungal membrane that AFP2 binds to. acs.org For NFAP2, these assays revealed binding to phosphatidylinositol 5-phosphate and phosphatidic acid. acs.org Isothermal titration calorimetry (ITC) can be used to quantify the thermodynamic parameters of AFP2 binding to its target, providing insights into the binding affinity and stoichiometry.
Functional Assays: The antifungal activity of AFP2 is typically quantified using microdilution assays, which determine the minimal inhibitory concentration (MIC) required to inhibit fungal growth. nih.gov The effect of the protein on membrane permeabilization can be assessed using assays that measure the leakage of cellular contents or the uptake of fluorescent dyes like SYTOX Green. nih.gov
| Assay Type | Specific Technique | Information Gained | Reference(s) |
| Structural | Nuclear Magnetic Resonance (NMR) | 3D solution structure, protein dynamics. | rcsb.orgacs.org |
| X-ray Crystallography | High-resolution 3D crystal structure. | csic.es | |
| Circular Dichroism (CD) | Secondary structure content, conformational changes. | acs.orgnih.gov | |
| Interaction | Protein-Lipid Overlay Assay | Identification of lipid binding partners. | csic.esacs.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. | ||
| Functional | Microdilution Assay | Minimal Inhibitory Concentration (MIC). | nih.gov |
| SYTOX Green Uptake Assay | Membrane permeabilization activity. | nih.gov | |
| Reversed-Phase HPLC (RP-HPLC) | Purity and structural integrity (disulfide bonding). | nih.gov |
Q & A
Q. What structural characteristics of Rs-AFP2 contribute to its antifungal activity?
Rs-AFP2, a 5-kD cysteine-rich protein, derives its stability and activity from four disulfide bonds that confer resistance to proteolysis and thermal stress. Functional mapping identifies the β2-β3 loop as critical for antifungal activity, with synthetic peptides mimicking this region retaining potency. Structural studies (e.g., NMR) highlight a conserved α-helix and β-sheet fold common to plant defensins .
Q. What in vitro methods are used to evaluate Rs-AFP2’s antifungal efficacy?
Standardized assays include the Clinical and Laboratory Standards Institute (CLSI)-M27A3 protocol for minimum inhibitory concentration (MIC) determination against Candida species. Fluorescence-based assays measuring intracellular Ca²⁺ influx in fungal hyphae are also employed to validate mechanistic effects .
Q. How is Rs-AFP2 localized and expressed in plant tissues during fungal challenge?
Immunolocalization and transcript profiling show Rs-AFP2 accumulates in seed cell walls and is systemically induced in leaves post-fungal infection. Constitutive expression in transgenic plants (e.g., under the cauliflower mosaic virus 35S promoter) enhances resistance to pathogens like Alternaria longipes .
Advanced Research Questions
Q. How can structural contradictions between Rs-AFP2 and related antifungal proteins inform mechanistic studies?
Unlike γ-core motif-dependent proteins (e.g., PAF from Penicillium), Rs-AFP2 relies on its β2-β3 loop for activity. Comparative structural analyses (e.g., X-ray crystallography) and mutagenesis studies are critical to resolve these functional disparities. Synthetic cyclic peptides with non-native disulfide bridges further elucidate structure-activity relationships .
Q. What challenges arise when translating in vitro efficacy of Rs-AFP2 to in vivo models?
In vivo validation requires addressing host toxicity, pharmacokinetics, and fungal microenvironment adaptation. Nonclinical models (e.g., immunocompromised murine candidiasis) combined with PK/PD profiling are essential but face scalability and reproducibility hurdles .
Q. How can computational tools enhance the rational design of Rs-AFP2 analogs?
Platforms like antifungipept use machine learning to predict antifungal activity and guide sequence modifications (e.g., single-point mutations, insertions). QSAR models correlate peptide physicochemical properties (e.g., amphipathicity) with MIC values against C. albicans .
Q. How do researchers resolve discrepancies in antifungal susceptibility data across studies?
Variability in fungal strains, culture media, and assay conditions necessitates adherence to CLSI standards. Meta-analyses of MIC datasets with species-specific breakpoints improve cross-study comparability .
Q. What strategies address Rs-AFP2’s limited activity against non-Candida species?
Hybrid peptide design—combining Rs-AFP2’s β2-β3 loop with membrane-penetrating motifs from insect defensins (e.g., drosomycin)—broadens antifungal spectra. Synergy testing with azoles (e.g., fluconazole) via checkerboard assays identifies combinatorial therapies .
Methodological Considerations
- Structural Analysis : Use NMR or X-ray crystallography to resolve disulfide bond configurations and dynamic regions (e.g., N-terminal flexibility) .
- Functional Assays : Pair MIC testing with mechanistic assays (e.g., propidium iodide uptake for membrane disruption, ROS quantification for apoptotic effects) .
- Synthesis Techniques : Recombinant expression in P. chrysogenum or chemical ligation for site-specific modifications (e.g., D-amino acid substitution to evade proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
